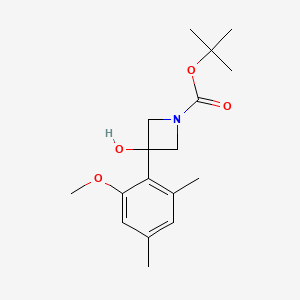

tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate

Description

The compound tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate is a substituted azetidine derivative characterized by:

- A four-membered azetidine ring.

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- A hydroxyl (-OH) group and a 2-methoxy-4,6-dimethylphenyl substituent at the 3-position.

This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic ring and steric hindrance from the tert-butyl group. The hydroxyl group may participate in hydrogen bonding, influencing solubility and biological interactions.

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-11-7-12(2)14(13(8-11)21-6)17(20)9-18(10-17)15(19)22-16(3,4)5/h7-8,20H,9-10H2,1-6H3 |

InChI Key |

KWYMCSZMTAIKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C2(CN(C2)C(=O)OC(C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methoxylation can be performed using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.

Agriculture: It may be used in the development of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Functional Group Impact

- Hydroxyl vs. Amine (CAS 193269-78-2): The hydroxyl group in the target compound reduces reactivity compared to the primary amine in 193269-78-2, making it less prone to nucleophilic reactions but more polar.

- Aryl vs.

- Fluorination (CAS 1126650-66-5): Fluorine atoms in analogs like 1126650-66-5 improve metabolic stability and electron-withdrawing effects, absent in the target compound, which relies on methoxy and methyl groups for electronic modulation .

Steric and Electronic Effects

- The tert-butyl group in the Boc moiety provides steric protection to the azetidine nitrogen, a feature shared across all listed compounds.

Research Findings and Implications

- Enzyme Interactions: Substituted azetidines are often explored as enzyme modulators. For instance, fluorinated derivatives (e.g., 1126650-66-5) may interact with epoxide hydrolases or glutathione S-transferases, as seen in BHA-related studies (Evidences 1–2) .

- Metabolic Fate: The absence of fluorine in the target compound may reduce hepatic clearance compared to fluorinated analogs, as seen in ethoxyquin-induced enzyme activity () .

Biological Activity

tert-Butyl 3-hydroxy-3-(2-methoxy-4,6-dimethylphenyl)azetidine-1-carboxylate , a synthetic organic compound, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features an azetidine ring, which is significant for its biological activity. The structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO4 |

| CAS Number | 2969402-05-7 |

| Purity | 95% |

| Appearance | Not specified |

Research indicates that this compound exhibits antioxidant properties, potentially acting as a free radical scavenger. The compound's structure allows it to interact with various cellular pathways, influencing cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the compound's anticancer potential:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The IC50 values indicate a strong potency in these models, with notable selectivity against cancerous cells compared to normal cells .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression. Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest at the G1 phase and increased apoptotic markers .

Case Studies

- Study on MDA-MB-231 Cells : A study reported that treatment with this compound resulted in a significant reduction in metastatic nodules in a BALB/c nude mouse model. This suggests its potential as an effective therapeutic agent against triple-negative breast cancer (TNBC) .

- Comparison with Other Compounds : In comparative studies, this compound demonstrated superior efficacy compared to standard treatments like doxorubicin in certain cancer models. Its selectivity for cancer cells over non-cancerous cells was particularly noteworthy, highlighting its therapeutic window .

Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest it has a low toxicity profile at therapeutic doses; however, further studies are needed to fully elucidate its safety and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.